Cas no 51818-11-2 (2-Formylbenzene-1,4-disulfonate)

2-Formylbenzene-1,4-disulfonate is a versatile aromatic sulfonate compound featuring both formyl and sulfonate functional groups. Its dual functionality enables applications in organic synthesis, particularly as an intermediate for producing dyes, pharmaceuticals, and specialty chemicals. The sulfonate groups enhance water solubility, facilitating reactions in aqueous media, while the formyl group serves as a reactive site for further derivatization, such as condensation or reduction reactions. This compound’s stability and compatibility with various reaction conditions make it a valuable building block in fine chemical manufacturing. Its structural properties also lend utility in coordination chemistry and as a ligand precursor for metal complexes.
2-Formylbenzene-1,4-disulfonate structure
51818-11-2 structure
Product Name:2-Formylbenzene-1,4-disulfonate
CAS No:51818-11-2
MF:C7H6O7S2
MW:266.248340129852
CID:819912
PubChem ID:13587923
Update Time:2025-07-01

2-Formylbenzene-1,4-disulfonate Chemical and Physical Properties

Names and Identifiers

    • 2-Formylbenzene-1,4-disulfonic acid
    • 2,5-DISULPHOBENALDEHYDE
    • 2,5-DISULPHOBENZALDEHYDE
    • 2-Formylbenzene-1,4-disulfonate
    • 2-methanoylbenzene-1,4-disulfonate
    • SBB052216
    • A828799
    • 2,5-Disulfobenzaldehyde
    • 2-Formylbenzene-1,4-disulfonicacid
    • AC-12735
    • 730912-46-6
    • AKOS015961004
    • 2-FORMYL-1,4-BENZENEDISULFONIC ACID
    • SCHEMBL867464
    • YSCH0094
    • SY338596
    • DB-020139
    • 51818-11-2
    • MFCD03840860
    • Inchi: 1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14)
    • InChI Key: DILXLMRYFWFBGR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C=O)S(=O)(=O)O)(=O)(=O)O

Computed Properties

  • Exact Mass: 265.95500
  • Monoisotopic Mass: 265.95549487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 148
  • XLogP3: -1.1

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • PSA: 142.57000
  • LogP: 2.15410

2-Formylbenzene-1,4-disulfonate Security Information

2-Formylbenzene-1,4-disulfonate Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Formylbenzene-1,4-disulfonate Pricemore >>

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2-Formylbenzene-1,4-disulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:51818-11-2)2-Formylbenzene-1,4-disulfonate
Order Number:A828799
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):165.0
Email:sales@amadischem.com

Additional information on 2-Formylbenzene-1,4-disulfonate

Introduction to 2-Formylbenzene-1,4-disulfonate (CAS No. 51818-11-2)

2-Formylbenzene-1,4-disulfonate, with the chemical formula C₆H₄(CO)₂(SO₄)₂, is a highly versatile sulfonated derivative of benzaldehyde. This compound, identified by its CAS number 51818-11-2, has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural and functional properties. The presence of both aldehyde and sulfonate functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, including drugs and agrochemicals.

The molecular structure of 2-formylbenzene-1,4-disulfonate consists of a benzene ring substituted with two formyl (CHO) groups and two sulfonate (SO₄H) groups at the 1 and 4 positions. This arrangement imparts remarkable reactivity, enabling its use in a wide range of chemical transformations. The compound’s solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) further enhances its utility in both laboratory-scale reactions and industrial applications.

In recent years, 2-formylbenzene-1,4-disulfonate has been extensively studied for its potential applications in medicinal chemistry. Its ability to serve as a precursor for the synthesis of heterocyclic compounds has opened new avenues for drug development. For instance, researchers have explored its use in constructing Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. The sulfonate groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties onto the benzene core.

One of the most compelling aspects of 2-formylbenzene-1,4-disulfonate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including viral replication and cancer progression. By modifying the structure of this compound to include specific pharmacophores, scientists have been able to develop novel inhibitors that target these enzymes with high selectivity. Recent studies have demonstrated that derivatives of 2-formylbenzene-1,4-disulfonate exhibit potent inhibitory activity against certain proteases, making them promising candidates for further development into therapeutic agents.

The compound’s reactivity also makes it an attractive candidate for materials science applications. For example, it can be used to functionalize polymers with aldehyde and sulfonate groups, enhancing their adhesion properties or creating stimuli-responsive materials. These functionalized polymers find applications in coatings, adhesives, and even smart materials that can respond to environmental stimuli such as pH changes or temperature variations.

From an industrial perspective, the production of 2-formylbenzene-1,4-disulfonate on a large scale requires careful optimization to ensure high yield and purity. Advances in catalytic processes have enabled more efficient synthesis methods, reducing costs and environmental impact. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its manufacturing.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 2-formylbenzene-1,4-disulfonate derivatives. Researchers have synthesized various analogs to assess their biological activity across different disease models. Preliminary findings suggest that certain modifications can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. These discoveries underscore the importance of this compound as a building block for innovative drug candidates.

In conclusion,2-formylbenzene-1,4-disulfonate (CAS No. 51818-11-2) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research continues to uncover new possibilities for this molecule,2-formylbenzene-1,4-disulfonate is poised to remain a cornerstone in synthetic chemistry and medicinal chemistry endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51818-11-2)2-Formylbenzene-1,4-disulfonate
A828799
Purity:99%
Quantity:1g
Price ($):165.0
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